N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Description
“N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound. It belongs to the family of sulfonamides, which are widely used in medicinal chemistry as antibacterial and antitumor agents. The compound has a molecular formula of C16H13NO4S and an average mass of 315.344 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS . These methods provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The compound “this compound” may undergo various chemical reactions. For instance, it may participate in metal-catalyzed C-H bond functionalization reactions . The compound’s possession of an N, O-bidentate directing group makes it potentially suitable for these reactions .Future Directions
The future directions for the study of “N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” could include further exploration of its potential applications in medicinal chemistry, given its belonging to the family of sulfonamides. Additionally, its potential suitability for metal-catalyzed C-H bond functionalization reactions could be further investigated .
Mechanism of Action
Target of Action
Anthraquinone derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that anthraquinone derivatives have been shown to interact with their targets through various mechanisms, such as competitive inhibition .
Biochemical Pathways
Anthraquinone derivatives have been known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a drug at the molecular and cellular level are crucial for its overall therapeutic effect .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a drug .
Properties
IUPAC Name |
N-ethyl-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-2-17-22(20,21)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPNXGUFEOXHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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